N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 869346-94-1
VCID: VC8303298
InChI: InChI=1S/C21H19N3O5S/c25-20(23-9-14-1-3-16-18(7-14)28-12-26-16)11-30-21-22-5-6-24(21)10-15-2-4-17-19(8-15)29-13-27-17/h1-8H,9-13H2,(H,23,25)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC5=C(C=C4)OCO5
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.5 g/mol

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

CAS No.: 869346-94-1

Cat. No.: VC8303298

Molecular Formula: C21H19N3O5S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide - 869346-94-1

Specification

CAS No. 869346-94-1
Molecular Formula C21H19N3O5S
Molecular Weight 425.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H19N3O5S/c25-20(23-9-14-1-3-16-18(7-14)28-12-26-16)11-30-21-22-5-6-24(21)10-15-2-4-17-19(8-15)29-13-27-17/h1-8H,9-13H2,(H,23,25)
Standard InChI Key JFONCQLLSRPOJH-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC5=C(C=C4)OCO5
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC5=C(C=C4)OCO5

Introduction

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including a benzodioxole ring, an imidazole moiety, and a sulfanyl linkage. This compound is notable for its intricate structure and potential applications in medicinal chemistry, particularly in areas such as cancer treatment and other diseases.

Synthesis

The synthesis of this compound typically involves several steps, starting with the preparation of the benzodioxole and imidazole precursors. The key steps include:

  • Preparation of Benzodioxole Precursor: Synthesis of (2H-1,3-benzodioxol-5-yl)methanol or its derivatives.

  • Imidazole Derivative Synthesis: Preparation of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-ylthiol.

  • Coupling Reaction: The imidazole derivative is coupled with the benzodioxole moiety via a sulfanyl linkage to form the final compound.

Biological Activities

While specific biological activities of this compound are not extensively documented, its structural components suggest potential applications:

  • Benzodioxole Ring: Known for its presence in various biologically active compounds, including those with anticancer and neuroprotective properties.

  • Imidazole Moiety: Exhibits diverse biological activities, including anticancer, antibacterial, and antitubercular effects .

  • Sulfanyl Linkage: Contributes to the compound's reactivity and potential for forming complexes with biological targets.

Research Findings and Future Directions

Given the compound's complex structure and potential pharmacological relevance, further research is needed to fully explore its biological activities and therapeutic applications. This includes in vitro and in vivo studies to assess its efficacy and safety.

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